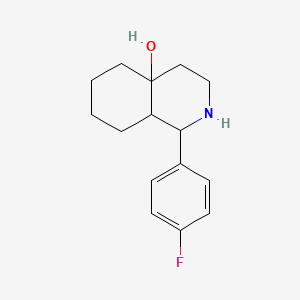

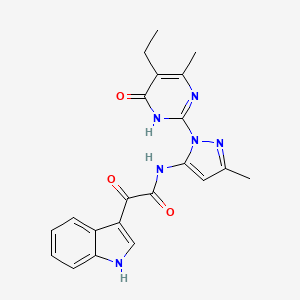

1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound similar to quinoline . Fluoro-phenyl groups are commonly used in medicinal chemistry due to their ability to form stable carbon-fluorine bonds and their bioisosteric properties .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined experimentally .Scientific Research Applications

Crystal Structure and Molecular Interactions

A study on the weak interactions in derivatives of tetrahydroisoquinoline, including those with a fluorophenyl component, highlights the influence of organic fluorine in crystal packing. The analysis revealed different modes of interactions, such as C–H...F and C–H...O, which result in altered molecular conformations, underlining the significance of fluorine in influencing molecular structure and interactions (Choudhury, Nagarajan, & Row, 2003).

Electrophosphorescence in Organic Light-Emitting Devices (OLEDs)

The photophysical and electroluminescence properties of phenylisoquinolinyliridium complexes, which could be structurally similar to 1-(4-Fluoro-phenyl)-octahydro-isoquinolin-4a-ol, were extensively studied. These complexes exhibit distinct differences in their photophysical properties, such as emission wavelengths and phosphorescent lifetimes, making them applicable in OLEDs (Li et al., 2005).

Fluorescent Probes for Biological Applications

The development of fluorescent probes for detecting specific substances like DTT demonstrates the potential of isoquinoline derivatives in biological and biochemical research. These probes offer quick response times, excellent selectivity, and are applicable in one- and two-photon imaging, highlighting the versatility of isoquinoline derivatives in creating sensitive and selective tools for biological research (Sun et al., 2018).

Fluorophenyl Isoquinoline Derivatives in Anticancer Research

The synthesis and characterization of novel copper(II) complexes with fluoroquinolone antibacterial drugs and their enhanced antileukemic and DNA nuclease activities underline the potential of fluorophenyl isoquinoline derivatives in developing new antitumor agents. These compounds exhibit significant antileukemic properties, offering a valuable tool in cancer chemotherapy (Katsarou et al., 2008).

Fluorophenyl Isoquinolines in Antibacterial Research

Research on fluorophenyl isoquinoline derivatives has also highlighted their potent antibacterial activities against a broad spectrum of bacteria. The structural modifications leading to potent antibacterial properties suggest their potential in addressing antibiotic resistance (Kuramoto et al., 2003).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-(4-fluorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO/c16-12-6-4-11(5-7-12)14-13-3-1-2-8-15(13,18)9-10-17-14/h4-7,13-14,17-18H,1-3,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJVTBCKCFMOEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCNC(C2C1)C3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2871186.png)

![1-[(3-chlorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B2871187.png)

![6-(3-ethoxypropyl)-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2871189.png)

![N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2871193.png)

![2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride](/img/structure/B2871194.png)

![N-[3-[2-(5-bromo-3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]ethanesulfonamide](/img/structure/B2871199.png)

![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(2-chlorophenyl)methoxy]amine](/img/structure/B2871206.png)

![4-[4-(Benzyloxy)piperidine-1-carbonyl]-5-chloro-2-(methylsulfanyl)pyrimidine](/img/structure/B2871207.png)